3,6-Di(1H-imidazol-1-yl)pyridazin
Übersicht
Beschreibung
3,6-Di(1H-imidazol-1-yl)pyridazine is a heterocyclic compound with the molecular formula C10H8N6. It consists of a pyridazine ring substituted with two imidazole groups at the 3 and 6 positions.
Wissenschaftliche Forschungsanwendungen
3,6-Di(1H-imidazol-1-yl)pyridazine has several scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di(1H-imidazol-1-yl)pyridazine typically involves the reaction of pyridazine derivatives with imidazole. One common method is the nucleophilic substitution reaction where a halogenated pyridazine reacts with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 3,6-Di(1H-imidazol-1-yl)pyridazine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Di(1H-imidazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole groups can participate in substitution reactions, especially nucleophilic substitutions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve bases like potassium carbonate and solvents like DMF
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various hydrogenated derivatives .
Wirkmechanismus
The mechanism of action of 3,6-Di(1H-imidazol-1-yl)pyridazine involves its interaction with molecular targets through its imidazole groups. These groups can form hydrogen bonds, coordinate with metal ions, and participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-Di(1H-pyrazol-1-yl)pyridazine
- 3,6-Di(1H-triazol-1-yl)pyridazine
- 3,6-Di(1H-tetrazol-1-yl)pyridazine
Uniqueness
3,6-Di(1H-imidazol-1-yl)pyridazine is unique due to its specific substitution pattern and the presence of imidazole groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability .
Biologische Aktivität
3,6-Di(1H-imidazol-1-yl)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features two imidazole rings attached to a pyridazine core, which contributes to its unique chemical properties and biological interactions. This article reviews the biological activity of 3,6-Di(1H-imidazol-1-yl)pyridazine, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of 3,6-Di(1H-imidazol-1-yl)pyridazine is primarily attributed to its ability to interact with various biological targets. It may act as an enzyme inhibitor or modulate receptor activities by binding to specific sites. Its imidazole rings can coordinate with metal ions, influencing the activity of metalloenzymes and other metal-dependent proteins.
Antimicrobial Activity
Research indicates that derivatives of imidazole-containing compounds exhibit significant antimicrobial properties. A study evaluating similar bis-imidazole derivatives demonstrated effective activity against Mycobacterium tuberculosis (Mtb), suggesting that 3,6-Di(1H-imidazol-1-yl)pyridazine may also possess similar antimycobacterial effects .
Anticancer Properties
The anticancer potential of imidazole derivatives has been widely studied. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including colon cancer (HCT116) and leukemia (HL60) cells. These studies report IC values in the low nanomolar range, indicating potent activity . The mechanism often involves apoptosis induction through caspase activation pathways.
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
3,6-di(imidazol-1-yl)pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c1-2-10(16-6-4-12-8-16)14-13-9(1)15-5-3-11-7-15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHPOOTWIHFSSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N2C=CN=C2)N3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507301 | |
Record name | 3,6-Di(1H-imidazol-1-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177648-99-6 | |
Record name | 3,6-Di(1H-imidazol-1-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.